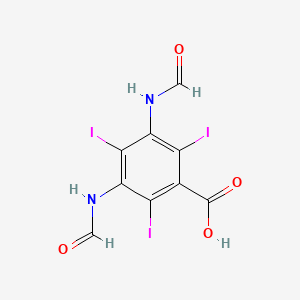
Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- is a complex organic compound characterized by the presence of three iodine atoms and two formamido groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- typically involves multiple steps, starting with the iodination of benzoic acid. The introduction of iodine atoms at the 2, 4, and 6 positions can be achieved using iodine and an oxidizing agent such as nitric acid. Following iodination, the formamido groups are introduced through a formylation reaction, which involves the reaction of the iodinated benzoic acid with formamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce deiodinated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the formamido groups can form hydrogen bonds, further stabilizing interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,5-bis(trifluoromethyl)-: Similar structure but with trifluoromethyl groups instead of formamido groups.
Benzoic acid, 3,5-diamino-2,4,6-triiodo-: Contains amino groups instead of formamido groups.
Uniqueness
Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- is unique due to the presence of both iodine atoms and formamido groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
67031-62-3 |
|---|---|
Molecular Formula |
C9H5I3N2O4 |
Molecular Weight |
585.86 g/mol |
IUPAC Name |
3,5-diformamido-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C9H5I3N2O4/c10-4-3(9(17)18)5(11)8(14-2-16)6(12)7(4)13-1-15/h1-2H,(H,13,15)(H,14,16)(H,17,18) |
InChI Key |
LZVYTVQEXANZSA-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















